
2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Chlorination: The 1,4-naphthoquinone undergoes chlorination to introduce a chlorine atom at the 2-position, forming 2-chloro-1,4-naphthoquinone.
Amination: The 2-chloro-1,4-naphthoquinone is then reacted with 3-(morpholinopropyl)amine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, the compound may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-naphthoquinone: Lacks the morpholinopropylamino group but shares the naphthoquinone core.
3-(3-Morpholinopropylamino)-1,4-naphthoquinone: Similar structure but without the chlorine atom at the 2-position.
Uniqueness
2-Chloro-3-(3-morpholinopropylamino)-1,4-naphthoquinone is unique due to the presence of both the chlorine atom and the morpholinopropylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
22295-80-3 |
|---|---|
Molecular Formula |
C17H19ClN2O3 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-chloro-3-(3-morpholin-4-ylpropylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-15(19-6-3-7-20-8-10-23-11-9-20)17(22)13-5-2-1-4-12(13)16(14)21/h1-2,4-5,19H,3,6-11H2 |
InChI Key |
RPUHFSULFZXFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


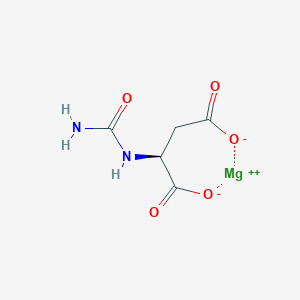
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
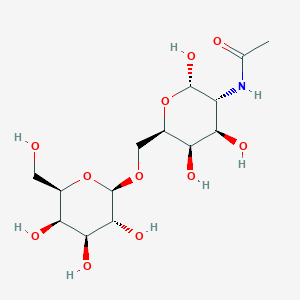
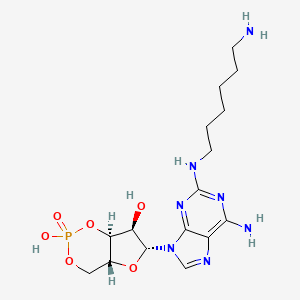
![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)
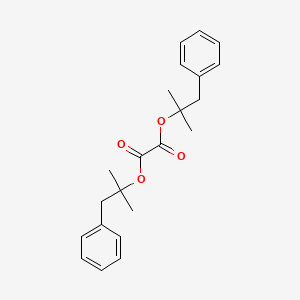
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
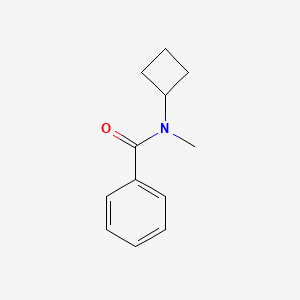





![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
